molecular formula C9H9BrO4 B1272914 3-Bromo-2,6-dimethoxybenzoic acid CAS No. 73219-89-3

3-Bromo-2,6-dimethoxybenzoic acid

Cat. No.: B1272914
CAS No.: 73219-89-3
M. Wt: 261.07 g/mol
InChI Key: CUQANLQRQJHIQE-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

3-Bromo-2,6-dimethoxybenzoic acid is known to participate in Suzuki–Miyaura coupling reactions . In this process, the compound interacts with a metal catalyst, such as palladium, in a series of electronically divergent processes. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway would depend on the specific context and the other compounds involved in the reaction.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the context of its use. Given its involvement in Suzuki–Miyaura coupling reactions, it can be inferred that the compound plays a role in the formation of new carbon-carbon bonds , which could influence the structure and function of various biomolecules.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which the compound participates are known to be exceptionally mild and functional group tolerant . Therefore, the presence of various functional groups and the pH of the environment could potentially influence the compound’s action. Furthermore, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry environment at room temperature .

Preparation Methods

The synthesis of 3-Bromo-2,6-dimethoxybenzoic acid typically involves the bromination of 2,6-dimethoxybenzoic acid. One common method includes the following steps :

    Preparation of 2,6-dimethoxybenzoic acid: This can be synthesized from 1,3-dimethoxybenzene and carbon dioxide.

    Bromination: The 2,6-dimethoxybenzoic acid is then brominated using bromine in the presence of a catalyst such as iron or aluminum chloride to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Bromo-2,6-dimethoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-2,6-dimethoxybenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

3-Bromo-2,6-dimethoxybenzoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it valuable for targeted synthetic applications.

Properties

IUPAC Name

3-bromo-2,6-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQANLQRQJHIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379193
Record name 3-bromo-2,6-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73219-89-3
Record name 3-bromo-2,6-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 15 ml of bromine (0.3 mol) in 50 ml of chloroform is added dropwise while stirring and cooling in ice to 54.9 g (0.3 mol) of 2,6-dimethoxybenzoic acid in 150 ml of dioxan. The solution is left at room temperature overnight. The solvent is evaporated and the residue recrystallized from aqueous ethanol. Yield: 59.3 g, m.p. 144°-45° C.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
54.9 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action for 3-bromo-2,6-dimethoxybenzoic acid in targeting HIV protease?

A1: this compound acts as a fragment molecule targeting a surface site on HIV protease known as the flap site. [1,2] This interaction was observed in crystallographic studies utilizing a brominated fragment library. [1] The bromine atom facilitated the identification of the binding site through anomalous scattering techniques. [1] While this compound exhibits weak binding, it highlights the potential for developing higher-affinity allosteric inhibitors targeting this site. [1]

Q2: Besides its application in HIV research, has this compound been investigated in other contexts?

A2: Interestingly, this compound was also observed to form a 1:1 crystal complex with 2',6'-dimethoxyflavone. [3] This interaction, driven by an intermolecular hydrogen bond between the carboxylic acid group of this compound and the carbonyl group of 2',6'-dimethoxyflavone, highlights its potential in forming cocrystals. [3] While the biological relevance of this complex remains unexplored, it showcases the diverse interactions this compound can engage in beyond its role as a fragment targeting HIV protease.

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